N-(4-propan-2-ylcyclohexyl)prop-2-enamide
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Overview
Description
N-(4-propan-2-ylcyclohexyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a propan-2-yl group and an amide linkage to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-propan-2-ylcyclohexyl)prop-2-enamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-propan-2-ylcyclohexanol, is synthesized through the hydrogenation of 4-propan-2-ylphenol.
Amidation Reaction: The cyclohexyl intermediate is then reacted with prop-2-enamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4-propan-2-ylcyclohexyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-propan-2-ylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and cyclohexyl ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-hydroxy-4-propan-2-ylcyclohexyl)prop-2-enamide: Similar structure but with a hydroxyl group, leading to different reactivity and applications.
N-(4-methylcyclohexyl)prop-2-enamide: Lacks the propan-2-yl group, resulting in different physical and chemical properties.
Uniqueness: N-(4-propan-2-ylcyclohexyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for targeted applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-propan-2-ylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPYFPUCADHXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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